Relevance: This compound and 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, both belong to the broader category of aromatic ketones, characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. Additionally, both compounds feature halogen substituents on their aromatic rings. []
Relevance: Similar to the main compound 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, this pyrazole derivative contains a chlorinated phenyl ring and a trifluoromethyl group. They differ in their core structures: the pyrazole derivative is centered around a pyrazole ring while the main compound features a phthalazinone core. []
Relevance: Similar to 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, this intermediate contains a 4-fluorophenyl group and a trifluoromethyl-substituted phenyl ring. []
Relevance: Like 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, this compound contains a 2,6-dichloro-4-trifluoromethylphenyl group. They are distinct in their core structures and other substituents, reflecting different target activities. [, ]
Relevance: AZ-853 shares a common structural feature with 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one: the presence of a fluorophenyl group. []
Relevance: Both this compound and 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one belong to the class of compounds with halogenated aromatic rings. This shared structural feature can contribute to similar physicochemical properties. []
Relevance: This compound shares the presence of chlorine and trifluoromethyl substituents with 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, pointing to a possible common interest in modulating physicochemical properties or interacting with similar biological targets. []
Relevance: Both this compound and 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one contain multiple chlorine substituents, suggesting a potential for similar effects on the molecule's polarity and interactions with biological systems. []
2,6,7-trichloro-3-(trifluoromethyl)quinoxaline
Compound Description: This compound is a quinoxaline derivative that acts as an allosteric modulator of the glucagon-like peptide 1 receptor (GLP-1R). Allosteric modulators bind to a site on the receptor different from the active site, thereby altering the receptor's response to its natural ligands. This compound has shown compliance with Lipinski's rule of 5, suggesting favorable drug-like properties. []
Compound Description: This compound is an oxadiazole derivative that acts as an allosteric modulator of GLP-1R. It has demonstrated compliance with Lipinski's rule of 5, indicating favorable drug-like properties. []
Relevance: While structurally distinct from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, this compound emphasizes the importance of exploring diverse chemical classes, such as quinoxalines, in the pursuit of new drugs. []
2,4-Diaminopyrimidine-based Antibiotics
Relevance: While these antibiotics and 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one are structurally unrelated, their development highlights the importance of optimizing synthetic routes to improve efficiency and reduce costs, especially in the context of drug discovery. []
Relevance: Though structurally different from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, the exploration of quinolone derivatives as potential anticancer agents underlines the significance of structural modifications in drug design. Combining elements from different active compounds can lead to the discovery of novel and potent drug candidates. []
Relevance: Although structurally different from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, the development of these dual inhibitors highlights a common strategy in drug discovery: modifying existing scaffolds to improve their pharmacological and pharmacokinetic properties. This approach can lead to the identification of more potent and drug-like compounds. []
Relevance: Though structurally distinct from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, these compounds highlight the importance of structure-activity relationship (SAR) studies. Modifying chemical structures, like incorporating urea or guanidine, can significantly impact a compound's activity and properties, leading to the development of more effective drug candidates. []
Relevance: This compound and 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one both contain a trifluoromethyl group. This shared element suggests potential for similar physicochemical properties or, depending on the specific target and mechanism of action, even some overlapping biological activity. []
Relevance: While these compounds differ significantly in structure from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, their synthesis highlights the importance of developing efficient synthetic routes to access new chemical entities, a crucial aspect of medicinal chemistry and drug discovery. [, ]
Relevance: These compounds and 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one share a common structural motif: the presence of halogenated phenyl rings. This shared feature often contributes to similar physicochemical properties and can influence their interactions with biological targets. []
Relevance: These complex molecules, despite their structural differences from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, illustrate the trend in medicinal chemistry to synthesize hybrid molecules that incorporate structural features from various pharmacophores. This approach seeks to enhance the biological activity and explore new therapeutic applications. []
Tris-thiourea tripodal-based molecules
Relevance: Although structurally distinct from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, the study of these chloride transporters emphasizes the importance of understanding molecular interactions in biological systems. The ability of these transporters to encapsulate and transport chloride ions across lipid membranes highlights the role of molecular design in mimicking or influencing biological processes. []
Relevance: Both VUF10472/NBI-74330 and 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one share a common structural motif: the presence of a fluorophenyltrifluoromethyl group. Although their core structures and target receptors differ, this shared feature highlights the importance of specific chemical groups in influencing a molecule's interactions with biological targets. []
Relevance: Like 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, VUF10085/AMG-487 incorporates a trifluoromethoxy group, highlighting the use of similar chemical modifications in drug design. While their core structures differ, these shared features might contribute to comparable physicochemical properties and could potentially influence their interactions with biological systems. []
Relevance: While structurally distinct from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, VUF5834 exemplifies the exploration of diverse chemical classes, in this case, quinazolinones, in the search for effective CXCR3 antagonists. []
Relevance: Although structurally different from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, the exploration of various chemical classes, like imidazoliums, as potential CXCR3 antagonists highlights the diversity of approaches in drug discovery for targeting a specific receptor or pathway. []
Relevance: TAK-779, while structurally distinct from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, emphasizes that even within a series of compounds targeting the same receptor, there can be variations in their binding modes and pharmacological profiles. This highlights the complexity of drug-receptor interactions. []
Compound Description: This compound is a high-affinity hydroisoindoline-based antagonist of the neurokinin-1 (NK1) receptor. It demonstrates excellent brain penetration and a long duration of action in preclinical models, making it a promising candidate for treating conditions involving the central nervous system. Notably, it shows superior potency compared to aprepitant, requiring a 10-fold lower plasma concentration to achieve 90% NK1 receptor occupancy in the rhesus monkey brain. []
Relevance: This compound shares structural similarities with 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, including the presence of a 4-fluorophenyl and a bis(trifluoromethyl)phenyl group. These shared features might contribute to similar physicochemical properties. []
Relevance: While structurally different from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, the study of this chalcone derivative highlights the continued interest in developing novel anticancer agents, particularly those derived from natural products with known biological activities. []
Relevance: This compound, while structurally different from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, emphasizes the exploration of chemical modifications to enhance the pharmacological properties of natural product derivatives. Incorporating halogens like chlorine is a common strategy to modulate a molecule's reactivity, stability, and interactions with biological targets. []
Relevance: This compound, although structurally different from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, highlights the exploration of various heterocyclic scaffolds, in this case, a thiazole ring fused to a naphthalene system, in the search for novel anticancer agents. This exploration often involves incorporating structural features from natural products with known biological activities. []
Relevance: Though structurally different from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, this compound emphasizes that exploring chemical modifications is crucial for developing novel compounds with potentially improved pharmacological profiles. Modifications such as incorporating halogens can influence a compound's reactivity, metabolic stability, and interactions with biological targets. []
N-[3,5-bis(trifluoromethyl)phenyl]- and N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide
Relevance: Both compounds and 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one contain halogenated aromatic rings and trifluoromethyl groups, which are common structural features in medicinal chemistry to enhance a compound's metabolic stability and potentially improve its binding affinity to biological targets. []
Relevance: The presence of halogenated aromatic rings and a trifluoromethyl group in this compound, as well as in 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, highlights the use of similar chemical modifications to enhance a compound's pharmacological properties, such as metabolic stability and target binding affinity. []
Relevance: Although structurally different from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, this compound's synergistic effect with ciprofloxacin highlights the potential of combining different antimicrobial agents to overcome drug resistance, a significant challenge in treating bacterial infections. []
Relevance: While TRAM-34 differs structurally from 6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one, its mechanism of action as a channel blocker highlights the importance of targeting ion channels for therapeutic purposes. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.